molecular formula C35H35ClNNaO3S B7796279 Montelukast-d6 Sodium Salt

Montelukast-d6 Sodium Salt

Cat. No.: B7796279
M. Wt: 614.2 g/mol
InChI Key: LBFBRXGCXUHRJY-KSWPWUDBSA-M
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Description

Montelukast-d6 Sodium Salt is a deuterated form of Montelukast Sodium, a leukotriene receptor antagonist. This compound is primarily used in the treatment of asthma and allergic rhinitis. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and prolong the half-life of the drug in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Montelukast-d6 Sodium Salt involves several steps, starting from the preparation of the deuterated intermediates. The key steps include:

    Deuteration of Starting Materials: The initial step involves the deuteration of specific starting materials to introduce deuterium atoms.

    Formation of the Quinoline Derivative: The deuterated intermediates are then used to synthesize the quinoline derivative, a crucial component of Montelukast-d6.

    Coupling Reactions: The quinoline derivative undergoes coupling reactions with other deuterated intermediates to form the final Montelukast-d6 structure.

    Salt Formation: The final step involves the conversion of Montelukast-d6 to its sodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted to ensure the consistent quality of the deuterated intermediates.

    Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Montelukast-d6 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert the compound into reduced forms, which may have different pharmacological properties.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products:

Scientific Research Applications

Montelukast-d6 Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Montelukast Sodium.

    Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.

    Medicine: Utilized in clinical research to develop new formulations and delivery methods for asthma and allergy treatments.

    Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.

Mechanism of Action

Montelukast-d6 Sodium Salt exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor. This inhibition prevents leukotriene-mediated bronchoconstriction, inflammation, and mucus production, which are key factors in asthma and allergic rhinitis. The deuterium atoms enhance the metabolic stability of the compound, leading to prolonged action and improved therapeutic outcomes.

Comparison with Similar Compounds

    Montelukast Sodium: The non-deuterated form of Montelukast-d6 Sodium Salt, widely used in asthma and allergy treatments.

    Zafirlukast: Another leukotriene receptor antagonist used for similar indications.

    Pranlukast: A leukotriene receptor antagonist with a similar mechanism of action.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its half-life compared to non-deuterated Montelukast Sodium. This makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFBRXGCXUHRJY-KSWPWUDBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClNNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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